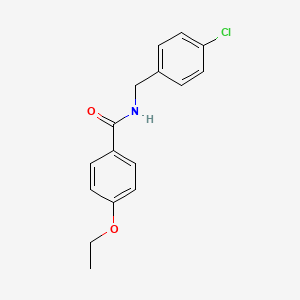
N-(3-chloro-4-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide, also known as NTBC, is a synthetic compound that has been extensively studied for its potential use in treating metabolic disorders. This compound has been found to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the catabolism of tyrosine and phenylalanine.
Wirkmechanismus
N-(3-chloro-4-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide inhibits the enzyme HPPD, which is involved in the catabolism of tyrosine and phenylalanine. By inhibiting this enzyme, this compound reduces the production of toxic metabolites that can lead to liver and kidney damage in individuals with HT1 and joint and bone problems in individuals with alkaptonuria.
Biochemical and Physiological Effects:
Studies have shown that this compound can effectively reduce the production of toxic metabolites in individuals with HT1 and alkaptonuria. In addition, this compound has been found to improve liver function and reduce the risk of liver failure in individuals with HT1.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chloro-4-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide in lab experiments is that it is a highly specific inhibitor of HPPD, which makes it a useful tool for studying the role of this enzyme in metabolic disorders. However, one limitation of using this compound is that it can be toxic at high concentrations, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide. One area of research is to investigate the potential use of this compound in treating other metabolic disorders that involve the catabolism of tyrosine and phenylalanine. Another area of research is to develop more potent and selective inhibitors of HPPD that can be used in combination with this compound to further reduce the production of toxic metabolites. Finally, research is needed to better understand the long-term effects of this compound treatment and to develop improved methods for monitoring the safety and efficacy of this compound in humans.
Conclusion:
This compound is a synthetic compound that has shown great promise in treating metabolic disorders such as HT1 and alkaptonuria. Its ability to inhibit the enzyme HPPD makes it a useful tool for studying the role of this enzyme in metabolic disorders, and its effectiveness in reducing the production of toxic metabolites has made it a valuable treatment option for individuals with these disorders. Further research is needed to fully understand the potential of this compound in treating metabolic disorders and to develop improved methods for its use in humans.
Synthesemethoden
N-(3-chloro-4-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 3,5,6-trimethyl-2-nitrobenzoic acid with 3-chloro-4-methoxyaniline in the presence of a catalyst. The resulting product is then reduced using a reducing agent to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been extensively studied for its potential use in treating metabolic disorders such as hereditary tyrosinemia type 1 (HT1) and alkaptonuria. HT1 is a rare genetic disorder that affects the liver and can lead to liver failure if left untreated. Alkaptonuria is a metabolic disorder that results in the accumulation of homogentisic acid in the body, which can lead to joint and bone problems.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c1-10-7-14-12(3)18(24-17(14)8-11(10)2)19(22)21-13-5-6-16(23-4)15(20)9-13/h5-9H,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEGBBFBRJIQBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


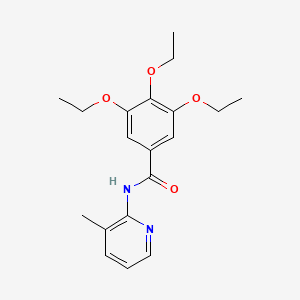
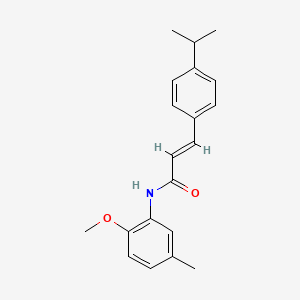
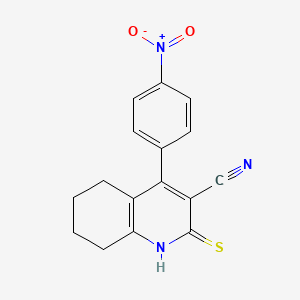
![2-[2-amino-5-(1-piperidinyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B5863442.png)
![2-(3,4-dimethylphenoxy)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5863446.png)
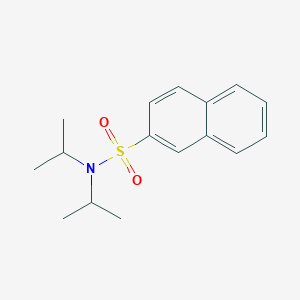
![N'-(3-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5863478.png)
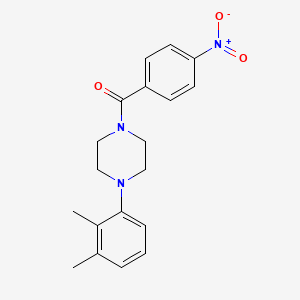
![N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycine](/img/structure/B5863489.png)
![2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5863496.png)
![2-chloro-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5863499.png)
